molecular formula C20H24N6O2 B2361640 3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2380188-77-0

3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2361640
CAS No.: 2380188-77-0
M. Wt: 380.452
InChI Key: LEXHHIYHERVZIZ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone moiety, a piperazine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine lies in its combined structural features, which confer a broad spectrum of chemical reactivity and potential therapeutic applications. Its ability to inhibit acetylcholinesterase, along with its diverse chemical reactivity, makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-[[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-3-27-17-6-4-16(5-7-17)18-8-9-20(23-22-18)26-12-10-25(11-13-26)14-19-21-15(2)28-24-19/h4-9H,3,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXHHIYHERVZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NOC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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